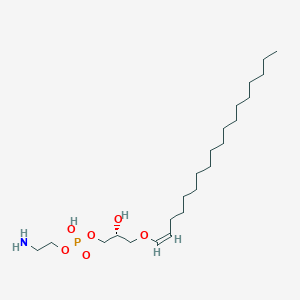![molecular formula C13H12F3N5O3 B6595063 N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea CAS No. 178403-35-5](/img/structure/B6595063.png)
N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea, commonly known as DPTU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DPTU is a urea derivative that has been synthesized using a specific method, which will be discussed in This compound has been shown to have several biochemical and physiological effects, making it a promising candidate for future research.
Aplicaciones Científicas De Investigación
Applications in Agriculture
Urea and its derivatives are extensively used in agriculture, particularly as fertilizers due to their high nitrogen content. Innovations in inhibitor technologies, such as urease and nitrification inhibitors (e.g., NBPT and DCD), have been developed to reduce ammonia loss from urea-based fertilizers, improving nitrogen use efficiency and reducing environmental pollution (Ray et al., 2020).
Drug Design and Medicinal Chemistry
Ureas play a crucial role in drug design due to their unique hydrogen binding capabilities, which can influence the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. Various urea derivatives have been studied for their biological activities, including as modulators of enzymes and receptors (Jagtap et al., 2017).
Environmental and Analytical Chemistry
Urea-based sensors and biosensors have been developed for the detection and quantification of urea concentrations in various contexts, including medical diagnostics and environmental monitoring. These sensors utilize the enzymatic action of urease and have been incorporated with different materials for enhanced sensitivity and specificity (Botewad et al., 2021).
Biological Nitrogen Fixation
Research on biological nitrogen fixation (BNF) systems in agriculture has highlighted the potential of certain BNF systems, like cyanobacteria and Azolla, to provide nitrogen to crops, potentially reducing the reliance on synthetic urea fertilizers and mitigating environmental impacts (Choudhury & Kennedy, 2004).
Hybrid Catalysts in Organic Synthesis
Hybrid catalysts have been utilized in the synthesis of pyrimidine derivatives, including 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), demonstrating the versatility of pyrimidine-based compounds in pharmaceutical and medicinal chemistry (Parmar et al., 2023).
Propiedades
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3/c1-23-8-6-9(24-2)20-12(19-8)21(11(17)22)10-7(13(14,15)16)4-3-5-18-10/h3-6H,1-2H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGINONAXQYKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N(C2=C(C=CC=N2)C(F)(F)F)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020856 |
Source


|
| Record name | 1‐(4,6‐dimethoxypyrimidin‐2‐yl)‐1‐[3‐ (trifluoromethyl)pyridin‐2‐yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178403-35-5 |
Source


|
| Record name | 1‐(4,6‐dimethoxypyrimidin‐2‐yl)‐1‐[3‐ (trifluoromethyl)pyridin‐2‐yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)


![2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid](/img/structure/B6595042.png)







